N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7O2/c22-12(9-1-4-15-5-2-9)19-20-6-3-11-10(13(20)23)7-16-14-17-8-18-21(11)14/h1-8H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRHCXYZBFHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide typically involves multi-step procedures. One common method includes the reaction of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine with carbonyl compounds in the presence of a base to form stable σH-adducts at C7. The reduction of the nitro group is followed by autoaromatization of the azine ring and intramolecular cyclocondensation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The target compound’s pyrido-triazolo-pyrimidinone core is distinct from simpler triazolopyrimidine derivatives. Key comparisons include:
- : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (MW 452.5) features a triazolo[4,3-a]pyrimidine core with ethyl carboxylate and hydroxyphenyl substituents. The hydroxyphenyl group enhances hydrogen-bonding capacity, while the ethyl carboxylate may improve solubility compared to the target’s bulkier isonicotinamide .
- : S1-TP, S2-TP, and S3-TP derivatives (triazolo[1,5-a]pyrimidin-7-ones) incorporate chloromethyl, piperidinomethyl, and morpholinomethyl groups. These substituents modulate electrochemical behavior; for example, the morpholine group in S3-TP increases basicity and solubility, whereas the chloromethyl group in S1-TP may enhance reactivity .
- : (2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid shares the pyrido-triazolo-pyrimidinone core but substitutes acetic acid instead of isonicotinamide.
Physicochemical Properties
*Calculated based on molecular formula C₁₅H₉N₇O₂.
†Estimated from similar carboxamide structures.
The isonicotinamide group, a pyridine-4-carboxamide, may improve solubility relative to non-polar substituents (e.g., ethyl groups) but reduce it compared to ionizable groups (e.g., carboxylic acids) .
Electrochemical and Spectroscopic Behavior
- Electrochemical Properties: Triazolopyrimidinones in exhibit redox activity influenced by substituents. The target’s isonicotinamide, with its electron-deficient pyridine ring, may stabilize radical intermediates, leading to distinct voltammetric profiles compared to S1-TP (chloromethyl) or S3-TP (morpholinomethyl) .
- Spectroscopic Data : ’s compound shows IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O). The target’s isonicotinamide would likely display similar carbonyl stretching (~1660–1680 cm⁻¹) and aromatic C-H/N-H signals in NMR (7–8 ppm for pyridine protons; ~10 ppm for amide protons) .
Biological Activity
N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-triazolo-pyrimidine core. Its molecular formula is with a molecular weight of approximately 258.24 g/mol. The unique arrangement of nitrogen and oxygen atoms within the structure contributes to its biological interactions.
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific kinases and phosphatases, which are critical in cellular signaling pathways. Such inhibition can lead to altered phosphorylation states of target proteins, affecting cellular responses and metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial and antifungal properties. It has been evaluated against various pathogens and demonstrates significant efficacy in inhibiting their growth.
- Anticancer Potential : Research indicates that this compound may act as a potential anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways .
Anticancer Activity
A study conducted on the compound's anticancer properties revealed that it effectively inhibited the proliferation of several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The compound's mechanism involves the induction of cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.2 | Induction of apoptosis |
| A549 | 18.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In vitro studies demonstrated the compound's effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Case Studies
- Antiviral Activity : A recent study highlighted the potential antiviral properties of derivatives related to this compound against Zika virus (ZIKV). The findings suggest that modifications to the core structure can enhance antiviral efficacy while maintaining low toxicity profiles .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating tumors. Results indicated significant tumor regression in treated groups compared to controls, showcasing its potential for further development as an anticancer drug .
Q & A
Basic: What are the key methodologies for synthesizing N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide?
Answer:
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Cyclocondensation : Reacting aminotriazole derivatives with β-diketones or keto-esters under acidic conditions to form the triazolo[1,5-a]pyrimidine core .
- Functionalization : Introducing the isonicotinamide group via nucleophilic substitution or coupling reactions. For example, coupling 6-oxo-triazolopyrimidine intermediates with isonicotinic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Optimization : Adjust reaction solvents (e.g., DMF or acetonitrile) and temperatures (80–120°C) to improve yields (>70%) and purity (>95%) .
Basic: How is structural characterization performed for this compound?
Answer:
Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., pyridyl protons at δ 8.6–9.0 ppm, triazole carbons at δ 150–160 ppm) .
- IR : Confirm carbonyl groups (C=O stretch at ~1720 cm⁻¹) and NH/amide bonds (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental Analysis : Ensure C/H/N/O content aligns with calculated values (e.g., ±0.3% deviation) .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
Common assays include:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or receptors (e.g., CB2) using fluorescence polarization or radiometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potency .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with targets like DNA topoisomerases .
Advanced: How do substitution patterns on the triazolopyrimidine core affect bioactivity?
Answer:
SAR studies reveal:
Advanced: How to resolve contradictions in spectral or elemental analysis data?
Answer:
- Reanalysis : Repeat experiments under controlled conditions (e.g., anhydrous solvents) to exclude moisture/impurity effects .
- X-ray Crystallography : Resolve structural ambiguities (e.g., disorder in vinyl groups) via single-crystal XRD .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
Advanced: What techniques confirm the compound’s interaction with biological targets?
Answer:
- X-ray Co-crystallography : Visualize binding modes (e.g., hydrogen bonds with kinase active sites) .
- Molecular Dynamics Simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories .
- Mutagenesis Studies : Identify critical residues (e.g., Lys216 in CB2) disrupting binding .
Advanced: How to translate in vitro efficacy to in vivo models?
Answer:
- Pharmacokinetics : Assess oral bioavailability (>30%) and half-life (>4 hours) in rodent models .
- Toxicity Screening : Measure ALT/AST levels to detect hepatic toxicity at therapeutic doses .
- Formulation : Use PEGylated nanoparticles to enhance solubility and tumor targeting .
Advanced: What strategies improve compound stability under physiological conditions?
Answer:
- pH Optimization : Buffer solutions (pH 6.8–7.4) to prevent hydrolysis of the triazole ring .
- Prodrug Design : Mask labile groups (e.g., esterify carbonyls) for controlled release .
- Lyophilization : Stabilize aqueous formulations by removing water .
Advanced: How does computational modeling guide derivative design?
Answer:
- Docking Studies : Use Glide or AutoDock to prioritize derivatives with high docking scores (e.g., >−8 kcal/mol) .
- ADMET Prediction : SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for BBB penetration .
Advanced: What is the role of the pyrido-triazolo-pyrimidine scaffold in multi-target inhibition?
Answer:
The fused heterocyclic system allows:
- Dual Kinase Inhibition : Simultaneously target EGFR and VEGFR2 via conserved ATP-binding pockets .
- DNA Intercalation : Planar structure inserts between base pairs, inhibiting replication (e.g., IC₅₀ <1 µM in topoisomerase assays) .
- Allosteric Modulation : Bind non-catalytic sites (e.g., CB2 receptor) to enhance selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
